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Introduction
GSK805 is a potent and orally active inhibitor of the Retinoic acid receptor-related orphan

receptor gamma t (RORγt).[1] RORγt is a key transcription factor that governs the

differentiation and function of T helper 17 (Th17) cells, a subset of T cells critically implicated in

the pathogenesis of numerous autoimmune and inflammatory diseases.[2] Th17 cells, through

their production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A) and IL-22,

contribute to tissue inflammation and damage in conditions like psoriasis, rheumatoid arthritis,

multiple sclerosis, and inflammatory bowel disease.[2] Consequently, targeting RORγt to

modulate Th17 cell activity has emerged as a promising therapeutic strategy. This technical

guide provides a comprehensive overview of GSK805, its mechanism of action, preclinical

data, and detailed experimental protocols relevant to its investigation in the context of

autoimmune disease research.

Mechanism of Action
GSK805 functions as an inverse agonist of RORγt.[2] It binds to the ligand-binding domain of

RORγt, inhibiting its transcriptional activity.[3] This leads to the suppression of the Th17 cell

transcriptional network, resulting in reduced differentiation of naive CD4+ T cells into Th17 cells

and decreased production of key Th17-associated cytokines.[4]
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The differentiation of naive T cells into Th17 cells is driven by a specific cytokine milieu,

primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This signaling

cascade activates STAT3, which, in conjunction with other factors, induces the expression of

RORγt. RORγt then acts as a master regulator, driving the expression of genes that define the

Th17 lineage, including IL17A, IL17F, and IL23R. GSK805 intervenes at the level of RORγt,

effectively blocking this differentiation program.
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Caption: RORγt signaling pathway in Th17 cell differentiation and the inhibitory action of

GSK805.

Preclinical Data
GSK805 has demonstrated significant efficacy in various preclinical models of autoimmune

diseases. The following tables summarize the key quantitative findings from these studies.
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Assay Cell Type Concentration Effect Reference

RORγt Inhibition Not specified pIC50: 8.4
Potent inhibition

of RORγt.
[1]

Th17 Cell

Differentiation

Naive CD4+ T

cells
0.5 µM

Comparable

inhibition of IL-17

production to 2.5

µM TMP778.

[4]

IL-17A & IL-22

Production

Human intestinal

CD4+ T cells

(from Crohn's

disease patients)

0.5 µM

Decreased

frequency of IL-

17A and IL-22

producing T

cells.

[3]
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Animal
Model

Disease Dosage Route
Key
Findings

Reference

Experimental

Autoimmune

Encephalomy

elitis (EAE)

Multiple

Sclerosis
10 mg/kg/day Oral (p.o.)

Delayed

onset and

reduced

severity of

EAE.

[4]

EAE
Multiple

Sclerosis
30 mg/kg Not specified

Strongly

inhibited

Th17 cell

responses in

the CNS.

[4]

Citrobacter

rodentium

infection

Inflammatory

Bowel

Disease

10 mg/kg/day Oral (p.o.)

Reduced

frequency

and number

of IL-17A and

IL-22-

producing

Th17 cells in

the colon.

[3]

Il10-/- mice

Inflammatory

Bowel

Disease

10 mg/kg/day Oral (p.o.)

Selectively

reduced the

frequency of

IL-17A+ Th17

cells in

colonic

tissues and

reduced

signs of

inflammation.

[3]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The

following are protocols for key experiments involving GSK805.
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In Vitro Th17 Cell Differentiation Assay
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the

assessment of GSK805's inhibitory effect.
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Caption: Experimental workflow for in vitro Th17 cell differentiation assay.
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Methodology:

Isolation of Naive CD4+ T cells: Naive CD4+ T cells are isolated from the spleens and lymph

nodes of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-

activated cell sorting (FACS).

Cell Culture: Cells are cultured in complete RPMI-1640 medium under Th17-polarizing

conditions, which typically include anti-CD3 and anti-CD28 antibodies, TGF-β, IL-6, anti-IFN-

γ, and anti-IL-4.

Treatment: GSK805, dissolved in a suitable solvent like DMSO, is added to the cultures at

the desired concentration (e.g., 0.5 µM). A vehicle control (DMSO) group must be included.

Incubation: The cells are incubated for 4 days at 37°C in a humidified incubator with 5%

CO2.

Restimulation and Staining: On day 4, cells are restimulated for 4-5 hours with phorbol 12-

myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor

(e.g., Brefeldin A). Following restimulation, cells are harvested, stained for surface markers

(e.g., CD4), and then fixed, permeabilized, and stained for intracellular IL-17A.[4]

Flow Cytometry Analysis: The percentage of IL-17A-producing CD4+ T cells is quantified by

flow cytometry.

In Vivo Experimental Autoimmune Encephalomyelitis
(EAE) Model
This protocol outlines the induction of EAE in mice and the evaluation of GSK805's therapeutic

efficacy.

Methodology:

EAE Induction: EAE is induced in female C57BL/6 mice (8-12 weeks old) by subcutaneous

immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

in Complete Freund's Adjuvant (CFA). On days 0 and 2 post-immunization, mice receive an

intraperitoneal injection of pertussis toxin.[4]
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GSK805 Administration: GSK805 is administered orally (p.o.) at a dose of 10 mg/kg daily,

starting from the day of immunization (day 0). A vehicle control group receives the vehicle

(e.g., corn oil with DMSO) on the same schedule.[4]

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0

to 5, where 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb

paralysis, 4 = hind and forelimb paralysis, and 5 = moribund.

Histological Analysis: At the end of the experiment, spinal cords are collected, fixed in

formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E)

to assess inflammation and luxol fast blue to evaluate demyelination.

Immunological Analysis: At a specific time point (e.g., day 14), mononuclear cells can be

isolated from the central nervous system (CNS) and analyzed by flow cytometry for the

frequency of Th17 cells and other immune cell populations.[4]

Conclusion
GSK805 represents a valuable research tool for investigating the role of the RORγt/Th17 axis

in autoimmune and inflammatory diseases. Its oral bioavailability and demonstrated efficacy in

preclinical models make it a significant compound for proof-of-concept studies. The data and

protocols presented in this guide are intended to facilitate further research into the therapeutic

potential of RORγt inhibition and to aid in the development of novel treatments for autoimmune

disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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